REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:14][CH3:15])[C:4]1[CH:5]=[CH:6][C:7]([C:10]([O:12]C)=[O:11])=[N:8][CH:9]=1)[CH3:2].[OH-].[Na+].Cl>CO.O>[CH2:14]([N:3]([CH2:1][CH3:2])[C:4]1[CH:5]=[CH:6][C:7]([C:10]([OH:12])=[O:11])=[N:8][CH:9]=1)[CH3:15] |f:1.2|
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Name
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methyl 5-diethylaminopicolinate
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Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C=1C=CC(=NC1)C(=O)OC)CC
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The residue is dried azeotropically with dioxane
|
Type
|
EXTRACTION
|
Details
|
The residue is then extracted into ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C=1C=CC(=NC1)C(=O)O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |